
WZB117
概要
説明
WZB-117は、グルコース輸送体1(GLUT1)の低分子阻害剤ですグルコース輸送を阻害することにより、WZB-117は解糖経路を阻害し、癌細胞の細胞生存率と増殖を低下させます .
作用機序
WZB-117は、グルコース輸送体1(GLUT1)を阻害することでその効果を発揮します。この阻害は細胞へのグルコース取り込みを阻害し、解糖の低下とアデノシン三リン酸(ATP)産生の減少につながります。その結果生じるエネルギー不足は、癌細胞の細胞周期停止とアポトーシスを引き起こします。 神経細胞では、WZB-117誘導性グルコース低代謝はミトコンドリアの機能不全と活性酸素種の産生増加につながります .
類似化合物の比較
類似化合物
STF-31: 同様の作用機序を持つ別のGLUT1阻害剤。
2-デオキシ-D-グルコース(2-DG): グルコース輸送体によるグルコース取り込みと競合する解糖阻害剤。
メトホルミン: AMP活性化プロテインキナーゼ(AMPK)を活性化することにより、間接的にグルコース代謝に影響を与えるビグアニド.
WZB-117の独自性
WZB-117は、GLUT1を不可逆的に阻害し、グルコース代謝に持続的な影響を与えるという点でユニークです。 可逆的阻害剤とは異なり、WZB-117の不可逆的結合はグルコース輸送の長期的な阻害を保証し、癌治療と代謝研究のための強力な化合物となります .
生化学分析
Biochemical Properties
WZB117 has been identified as an inhibitor of glucose transporters, specifically GLUT1 . It interacts with these transporters, blocking the passive transport of glucose into cells . This interaction is particularly pronounced in cancer cells, where this compound has been shown to inhibit cell growth by stimulating apoptosis .
Cellular Effects
In cellular processes, this compound has been observed to cause mitochondrial dysfunction, increase the production of reactive oxygen species, and lead to a loss of cell viability . It also increases the expression of BACE 1, leading to an intracellular accumulation of amyloid β peptide (Aβ42), a protein associated with Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds directly to GLUT1, involving three hydrogen bonds, one each with Asn 34, Arg 126, and Trp 412 . This binding inhibits the transport of glucose into cells, disrupting cellular metabolism . In addition, this compound has been shown to reduce the levels of GLUT1 protein, intracellular ATP levels, and glycolytic enzymes, and increase the level of AMPK in tumor cells .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change. For example, exposure of SH-SY5Y cells to this compound caused mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of cancer research. It has been shown to effectively suppress tumor growth in human A549 lung cancer grafted nude mice model when administered at a dosage of 10 mg/kg, i.p., daily .
Metabolic Pathways
This compound is involved in the glucose metabolic pathway, where it acts as an inhibitor of glucose transporters . This interaction disrupts the normal flow of glucose into cells, affecting cellular metabolism .
Transport and Distribution
This compound is transported into cells where it binds to GLUT1, inhibiting the passive transport of glucose . This leads to a disruption in the normal distribution of glucose within cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane where the glucose transporters are located . By binding to GLUT1 at the cell membrane, this compound inhibits the transport of glucose into the cell .
準備方法
合成経路と反応条件
WZB-117の合成には、3-ヒドロキシ安息香酸と3-フルオロ-1,2-フェニレンのエステル化が関与します。この反応には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の使用が必要です。 この反応は、ジクロロメタン(DCM)などの有機溶媒中で還流条件下で行われます .
工業的製造方法
WZB-117の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、反応条件の最適化、より大きな反応容器の使用、再結晶やクロマトグラフィーなどの技術による最終生成物の純度の確保が含まれます .
化学反応の分析
反応の種類
WZB-117は、合成中に主にエステル化反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加し、エステル結合の分解につながります .
一般的な試薬と条件
エステル化: ジシクロヘキシルカルボジイミド(DCC)、4-ジメチルアミノピリジン(DMAP)、ジクロロメタン(DCM)、還流条件。
加水分解: 酸性または塩基性条件、水または水溶液.
主要な生成物
エステル化: WZB-117が主要な生成物。
科学研究への応用
科学的研究の応用
Cancer Research: WZB-117 inhibits glucose transport in cancer cells, leading to reduced glycolysis, cell cycle arrest, and apoptosis.
Neurodegenerative Diseases: WZB-117 has been explored for its effects on glucose metabolism in neurodegenerative diseases such as Alzheimer’s disease.
Metabolic Studies: WZB-117 is used to study the role of glucose transporters in cellular metabolism and energy production.
類似化合物との比較
Similar Compounds
STF-31: Another GLUT1 inhibitor with a similar mechanism of action.
2-Deoxy-D-glucose (2-DG): A glycolysis inhibitor that competes with glucose for uptake by glucose transporters.
Metformin: A biguanide that indirectly affects glucose metabolism by activating AMP-activated protein kinase (AMPK).
Uniqueness of WZB-117
WZB-117 is unique in its ability to irreversibly inhibit GLUT1, leading to sustained effects on glucose metabolism. Unlike reversible inhibitors, WZB-117’s irreversible binding ensures prolonged inhibition of glucose transport, making it a potent compound for cancer therapy and metabolic studies .
生物活性
WZB117 is a small molecule specifically designed to inhibit the glucose transporter GLUT1, which plays a crucial role in glucose metabolism in various cell types, particularly cancer cells. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt glucose uptake, thereby inducing metabolic stress in tumor cells. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound functions primarily as a competitive inhibitor of GLUT1, which is responsible for facilitating glucose transport across cell membranes. The compound has been shown to bind to the exofacial sugar binding site of GLUT1, effectively blocking glucose entry into cells. This inhibition leads to a decrease in intracellular ATP levels and alters glycolytic enzyme activity, pushing cells towards energy stress and apoptosis.
- Inhibition Profile :
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce glucose uptake in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The treatment results in:
- Reduced viability : A549 cells treated with this compound showed decreased proliferation rates.
- Cell cycle arrest : The compound induces senescence and necrosis in cancer cells by downregulating cyclin E2 and phosphorylated retinoblastoma protein levels .
- AMPK Activation : Increased phosphorylation of AMPK indicates a shift towards energy conservation mechanisms within the treated cells .
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models:
- Tumor Growth Inhibition : Daily intraperitoneal administration of this compound at 10 mg/kg resulted in over 70% reduction in tumor size in xenograft models using A549 cells .
- Safety Profile : In vivo studies indicated that systemic administration did not cause significant adverse events, suggesting a favorable safety profile for potential clinical applications .
Case Studies
Several studies have highlighted the potential of this compound as a therapeutic agent:
-
Combination Therapies :
- When combined with MK-2206 (an Akt inhibitor), this compound exhibited a synergistic effect against breast cancer cell lines, enhancing cytotoxicity beyond that achieved by either agent alone .
- A combination with metformin showed promise in enhancing apoptosis through dual targeting of glucose metabolism .
- Resistance Overcoming :
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Reduced glucose uptake; induced senescence; activated AMPK. |
In Vivo | Significant tumor growth inhibition; favorable safety profile. |
Combination | Enhanced cytotoxicity with MK-2206; synergistic effects with metformin. |
特性
IUPAC Name |
[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWCCBXIHFKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223397-11-2 | |
Record name | WZB-117 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16764 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: What is the primary target of WZB117?
A1: this compound primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]
Q2: How does this compound interact with GLUT1?
A2: this compound acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]
Q3: What are the downstream effects of GLUT1 inhibition by this compound?
A3: Inhibiting GLUT1 with this compound leads to:
- Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]
- Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []
- Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]
- Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]
- Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]
Q4: Does this compound inhibit other GLUT isoforms?
A4: While this compound demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]
Q5: Does this compound affect cancer stem cells (CSCs)?
A5: Research indicates this compound can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H14F2O6 and its molecular weight is 388.32 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of this compound, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.
Q8: How do structural modifications of this compound affect its activity?
A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a this compound analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of this compound is needed to fully elucidate the SAR and optimize its pharmacological properties.
Q9: Are there any specific formulation strategies used to improve this compound's properties?
A10: While specific formulation strategies for this compound are not described in the research papers, one study employed this compound-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve this compound's solubility, bioavailability, and targeted delivery to specific tissues.
Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?
A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of this compound and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.
Q11: What are some potential cross-disciplinary applications of this compound research?
A11: The study of this compound and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:
- Metabolic diseases: Investigating this compound's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []
- Immunology: Understanding how this compound modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []
- Neuroscience: Exploring this compound's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。